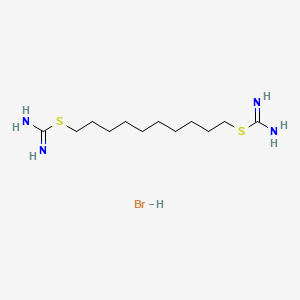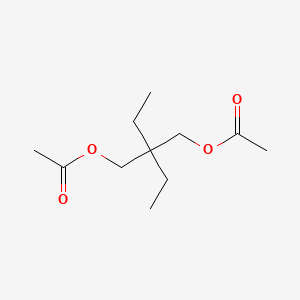![molecular formula C13H17ClOS2 B14509411 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 62716-31-8](/img/structure/B14509411.png)
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group, a chloro group, and two ethylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a methoxybenzene derivative with a chloroethylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a strong acid catalyst and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-4-methoxybenzene
- 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-ethoxybenzene
Uniqueness
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethylsulfanyl and methoxy groups on the benzene ring differentiates it from similar compounds and may result in unique biological or chemical activities.
Propiedades
Número CAS |
62716-31-8 |
|---|---|
Fórmula molecular |
C13H17ClOS2 |
Peso molecular |
288.9 g/mol |
Nombre IUPAC |
1-[1-chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H17ClOS2/c1-4-16-13(17-5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Clave InChI |
BBVIQYVXRMIIQZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C1=CC=C(C=C1)OC)Cl)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)

![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)

![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)







![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
